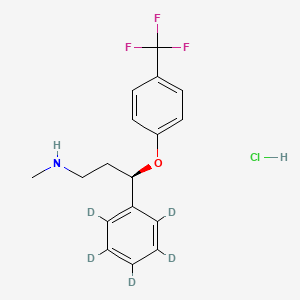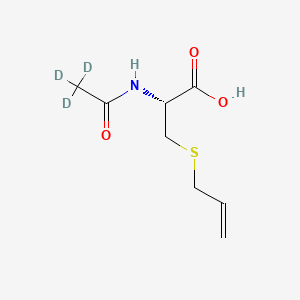
N-Trityl-deshydroxymethyl Losartan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-deshydroxymethyl Losartan involves several steps. One common method starts with the reaction of N-(triphenylmethyl)-5-(4’-bromomethyl biphenyl-2-yl)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde . This reaction is followed by reduction using sodium borohydride to obtain crude trityl Losartan, which is then refined and dried .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
化学反应分析
Types of Reactions: N-Trityl-deshydroxymethyl Losartan undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Sodium borohydride is commonly used for the reduction of intermediate compounds during synthesis.
Substitution: Halogenation and other substitution reactions can modify the biphenyl and imidazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various intermediates and derivatives of Losartan, which are used in further synthesis steps or as impurities for analytical standards .
科学研究应用
N-Trityl-deshydroxymethyl Losartan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of Losartan and its derivatives.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research on its role in the development of antihypertensive drugs and its pharmacological properties.
Industry: Utilized in the production of high-purity Losartan for pharmaceutical use.
作用机制
The mechanism of action of N-Trityl-deshydroxymethyl Losartan is closely related to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition leads to a decrease in blood pressure by reducing vasoconstriction and aldosterone secretion .
相似化合物的比较
Losartan: The parent compound, used as an antihypertensive drug.
Valsartan: Another angiotensin II receptor antagonist with similar pharmacological effects.
Irbesartan: Similar in structure and function to Losartan, used for treating hypertension and diabetic nephropathy.
Uniqueness: N-Trityl-deshydroxymethyl Losartan is unique due to its role as an intermediate in the synthesis of Losartan.
属性
CAS 编号 |
1797133-13-1 |
|---|---|
分子式 |
C40H35ClN6 |
分子量 |
635.212 |
IUPAC 名称 |
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 |
InChI 键 |
GAZPPEGQRKWTSK-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
同义词 |
5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)
